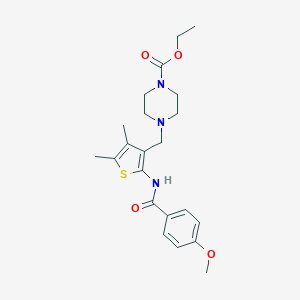

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate

Description

This compound is a piperazine-carboxylate derivative featuring a 4,5-dimethylthiophene core substituted with a 4-methoxybenzamido group at position 2 and a piperazine-1-carboxylate ethyl ester at position 3 (via a methyl linker). The structure combines aromatic (thiophene, methoxyphenyl), amide, and ester functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name |

ethyl 4-[[2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophen-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-5-29-22(27)25-12-10-24(11-13-25)14-19-15(2)16(3)30-21(19)23-20(26)17-6-8-18(28-4)9-7-17/h6-9H,5,10-14H2,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHJIBCQKIKVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a series of reactions starting from simple precursors like acetylacetone and elemental sulfur

Attachment of the Methoxybenzamido Group: The methoxybenzamido group is introduced via an amide coupling reaction. This involves reacting 4-methoxybenzoic acid with an amine derivative of the thiophene core in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the thiophene-methoxybenzamido intermediate. This step often involves nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the piperazine carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the amide to an amine.

Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Piperazine-Carboxylate Derivatives with Heterocyclic Cores

a. Ethyl 4-[3-[(3-Bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

- Key Features : Quinazoline core with a 3-bromophenylmethyl group, 4-oxo-2-sulfanylidene moiety, and ethyl piperazine carboxylate.

- Comparison : The quinazoline core and bromophenyl substituent may enhance π-π stacking interactions compared to the dimethylthiophene in the target compound. The sulfanylidene group could improve metabolic stability but reduce solubility .

b. Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate

- Key Features: Thiazolidinone ring conjugated with a benzylidene group and linked to piperazine via a hexanoyl chain.

- The hexanoyl spacer may increase flexibility but reduce membrane permeability .

c. Ethyl 4-{[3-(Acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate

- Key Features: Sulfonyl linker connecting a 3-acetylamino-4-ethoxyphenyl group to piperazine.

- Comparison : The sulfonyl group enhances electronegativity and hydrogen-bond acceptor capacity, contrasting with the methylene-linked thiophene in the target compound. The ethoxy group may improve lipophilicity .

Piperazine Derivatives with Aromatic Substituents

a. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Features : Piperazine carboxamide with a 4-chlorophenyl substituent.

- The 4-chlorophenyl group enhances hydrophobicity, which may improve blood-brain barrier penetration .

b. (E)-1-{4-[Bis(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

- Key Features : Cinnamoyl-piperazine hybrid with bis(4-methoxyphenyl)methyl and 4-methylphenyl groups.

- Bioactivity : Reported antimicrobial and anticancer activities due to the cinnamoyl moiety and methoxy substituents.

- Comparison: The conjugated enone system in this compound enables redox activity, unlike the thiophene-amide in the target compound. The bis(4-methoxyphenyl) group may enhance binding to aromatic receptor pockets .

Thiophene-Containing Piperazine Derivatives

a. Ethyl 4-[{2-[(Furan-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(pyridin-3-yl)methyl]piperazine-1-carboxylate

- Key Features: Tetrahydrobenzothiophene core with furan-2-carbonylamino and pyridinylmethyl groups.

- Comparison: The tetrahydrobenzothiophene core increases rigidity compared to the dimethylthiophene in the target compound.

Biological Activity

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate is a synthetic compound with a complex structure that has garnered attention in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₂₁H₃₁N₃O₃S, with a molecular weight of approximately 431.6 g/mol. Its structure features a piperazine ring, a thiophene moiety, and a methoxybenzamido group, contributing to its unique biological properties.

Target Enzymes

Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate primarily targets Poly [ADP-ribose] polymerase 1 (PARP-1) . This enzyme plays a critical role in DNA repair processes. The compound inhibits PARP-1 activity, leading to impaired DNA repair mechanisms and subsequent cell death in cancer cells.

Biochemical Pathways

The inhibition of PARP-1 by this compound disrupts the glycolytic pathway , which is essential for energy production in cells. This disruption can lead to metabolic stress and apoptosis in rapidly dividing cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Research indicates that compounds similar to Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate exhibit significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by triggering DNA damage responses .

Case Studies

A study published in PubMed highlighted the efficacy of related compounds in enhancing Oct3/4 expression, which is crucial for maintaining pluripotency in stem cells. This suggests that derivatives of the compound may also influence stem cell behavior, potentially aiding in regenerative medicine .

Cytotoxicity Assays

Cytotoxicity assays have demonstrated that Ethyl 4-((2-(4-methoxybenzamido)-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate exhibits dose-dependent cytotoxic effects on cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutic agents .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. Further studies are needed to fully elucidate its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.